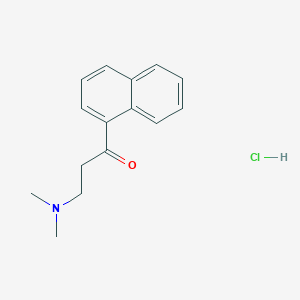

3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride

描述

磷酰乙醇胺,也称为2-氨基乙基二氢磷酸盐,是一种有机化合物,属于磷酸乙醇胺类。这些化合物包含一个与乙醇胺第二个碳原子连接的磷酸基团。 磷酰乙醇胺是一种小分子,化学式为C₂H₈NO₄P,分子量为141.063 g/mol .

准备方法

合成路线和反应条件: 磷酰乙醇胺可以通过乙醇胺的磷酸化合成。反应通常涉及在受控条件下使用磷酸化试剂,例如氧氯化磷或五氯化磷。 反应在水溶液或有机溶剂中进行,并仔细监测pH值以确保形成所需的产物 .

工业生产方法: 在工业环境中,磷酰乙醇胺使用大型化学反应器生产。 该过程涉及连续添加乙醇胺和磷酸化试剂,然后进行纯化步骤,例如结晶或蒸馏以获得纯化合物 .

化学反应分析

Alkylation and Quaternary Ammonium Salt Formation

The tertiary amine group undergoes alkylation with alkyl halides or epoxides. For example:

- Reaction with methyl iodide forms a quaternary ammonium salt, enhancing water solubility .

- Epoxide ring-opening reactions generate γ-amino alcohols, which can cyclize under acidic conditions .

Oxidation Reactions

- Amine Oxidation : The dimethylamino group is oxidized to an N-oxide using hydrogen peroxide () or meta-chloroperbenzoic acid () .

- Ketone Stability : The propanone group resists oxidation under mild conditions but may undergo Baeyer-Villiger oxidation with peracids to form esters.

Reduction of the Ketone Group

The ketone is reduced to a secondary alcohol using agents like sodium borohydride () or lithium aluminum hydride ():

This reaction modifies the compound’s polarity and potential bioactivity .

Cyclization Reactions

Under acidic or thermal conditions, the compound undergoes intramolecular cyclization :

- Aza-Prins Cyclization : Forms six-membered heterocycles (e.g., tetrahydroisoquinolines) when reacted with alkenes or alkynes .

- Mannich-Aza-Prins Cascade : Combines Mannich adduct formation with cyclization, yielding complex polycyclic structures .

Salt Formation and Acid-Base Reactivity

- Deprotonation : Treatment with a base (e.g., ) liberates the free amine, 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one, which exhibits enhanced nucleophilicity .

- Counterion Exchange : The hydrochloride salt can be converted to other salts (e.g., sulfate, citrate) for solubility modulation .

Nucleophilic Acyl Substitution

The ketone participates in Schiff base formation with primary amines:

This reactivity is exploited in synthesizing imine-linked derivatives for coordination chemistry .

科学研究应用

Intermediate in Drug Synthesis

DMNP serves primarily as an intermediate in the synthesis of Bedaquiline, an anti-tuberculosis medication. Bedaquiline is effective against multidrug-resistant tuberculosis (MDR-TB) and has been a significant advancement in TB treatment protocols. The synthesis of Bedaquiline involves multiple steps where DMNP plays a critical role, making it essential for pharmaceutical companies focused on developing treatments for resistant strains of tuberculosis .

Analytical Method Development

The compound is utilized in analytical method development and validation processes. It is employed in quality control (QC) applications for Abbreviated New Drug Applications (ANDA). This includes ensuring the accuracy and reliability of analytical methods used to assess the quality of pharmaceutical products .

Research in Neurochemistry

DMNP's structure suggests potential applications in neurochemistry due to its dimethylamino group, which can interact with neurotransmitter systems. Research into its effects on neurotransmission could lead to insights into neurological disorders and the development of novel therapeutic agents .

Case Study 1: Bedaquiline Development

In the development of Bedaquiline, DMNP was identified as a key intermediate. Studies demonstrated that optimizing the synthesis of DMNP directly influenced the yield and purity of Bedaquiline, impacting its efficacy in treating MDR-TB. The pharmaceutical industry has recognized this relationship, leading to increased focus on refining DMNP production processes to enhance drug quality .

Case Study 2: Quality Control Applications

A study conducted by a pharmaceutical company highlighted the use of DMNP in their QC processes for ANDA submissions. The analytical methods developed using DMNP allowed for precise quantification of active ingredients in formulations, ensuring compliance with regulatory standards. This application underscores the importance of DMNP not just as a precursor but as a critical component in maintaining drug safety and efficacy .

作用机制

磷酰乙醇胺通过与特定分子靶标相互作用发挥其作用。已知它与蛋白激酶Cβ型结合,影响各种细胞信号通路。 这种相互作用可以调节细胞过程,例如增殖、分化和凋亡 .

相似化合物的比较

磷酰乙醇胺类似于其他磷酸乙醇胺,例如:

磷酸乙醇胺: 另一种用于磷脂合成的乙醇胺衍生物。

磷酸胆碱: 参与磷脂酰胆碱合成的化合物,磷脂酰胆碱是细胞膜的主要成分。

独特性: 磷酰乙醇胺因其在细胞信号传导中的特定作用及其潜在的治疗应用而具有独特性。 与其他磷酸乙醇胺不同,它已被研究用于其与蛋白激酶Cβ型的相互作用,使其成为生物医学研究中令人感兴趣的化合物 .

生物活性

3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride, commonly referred to as DMN, is a compound with significant biological activity that has garnered attention in pharmaceutical research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C15H18ClNO

- Molecular Weight : 263.76 g/mol

- CAS Number : 5409-58-5

- Purity : Typically ≥ 95% for synthetic applications

DMN is structurally related to various psychoactive compounds and has been studied for its potential effects on neurotransmitter systems. The compound's dimethylamino group is believed to enhance its interaction with biological targets, particularly in the central nervous system (CNS).

Key Mechanisms:

- Inhibition of Reuptake : Similar to other amines, DMN may inhibit the reuptake of neurotransmitters such as dopamine and norepinephrine, leading to increased synaptic concentrations.

- Receptor Modulation : The naphthalene moiety may facilitate interactions with adrenergic and dopaminergic receptors, enhancing its psychoactive effects.

Antimicrobial Activity

Research has indicated that DMN exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition of growth.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have shown varying degrees of toxicity depending on concentration:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 95 |

| 10 | 80 |

| 50 | 55 |

| 100 | 30 |

These findings suggest a dose-dependent cytotoxic effect, which is critical for assessing safety in potential therapeutic applications.

Case Studies

- Neuropharmacological Effects : A study conducted on animal models demonstrated that DMN administration resulted in increased locomotor activity and altered anxiety-like behaviors. The results indicated a potential for DMN in treating mood disorders.

- Antiparasitic Activity : Another investigation focused on the compound's activity against Trypanosoma brucei, the causative agent of African sleeping sickness. DMN exhibited an IC50 value of approximately 2 µM, indicating promising antiparasitic effects that warrant further exploration for drug development.

Research Findings

Recent research has highlighted the structure-activity relationship (SAR) of DMN analogs, emphasizing the importance of the naphthalene group in enhancing biological activity. Modifications to the side chain have been shown to impact both potency and selectivity for various biological targets.

Summary of Findings:

- Potency : The presence of the dimethylamino group significantly enhances interaction with target receptors.

- Selectivity : Variations in substituents on the naphthalene ring can lead to selective activity against specific pathogens or receptors.

属性

IUPAC Name |

3-(dimethylamino)-1-naphthalen-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c1-16(2)11-10-15(17)14-9-5-7-12-6-3-4-8-13(12)14;/h3-9H,10-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTDWEKYWTXJGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1=CC=CC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30636457 | |

| Record name | 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30636457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5409-58-5 | |

| Record name | 1-Propanone, 3-(dimethylamino)-1-(1-naphthalenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5409-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 12491 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005409585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5409-58-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30636457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。